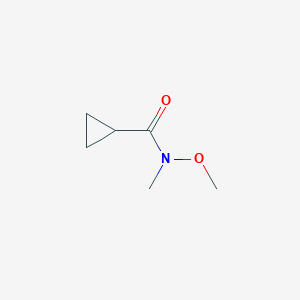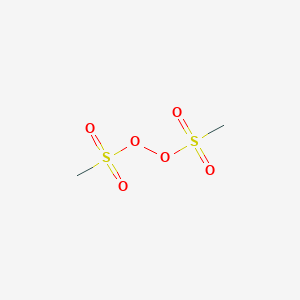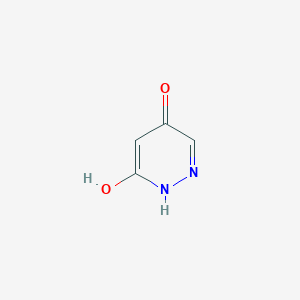
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a compound with the molecular weight of 231.25 . It is a white to off-white solid and is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of synthesis involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has been characterized by various spectroscopic techniques such as NMR, mass spectral, and IR spectral studies . The compound has also been studied using X-ray analysis .
Chemical Reactions Analysis
Pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including [3+2] cycloaddition reactions .
Physical And Chemical Properties Analysis
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a white to off-white solid with a melting point of 140-150°C . It has a molecular weight of 231.25 .
Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and tested for their antibacterial properties against various bacterial strains .
- Methods of Application : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . They were then characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
- Results : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
Use as a Building Block in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate is used as a heterocyclic building block .
- Methods of Application : This compound can be used as an internal standard for the GC-MS determination of etomidate [ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate] in mouse brain tissue .
- Results : This application allows for the accurate measurement of etomidate in mouse brain tissue .
Use in the Synthesis of Bioactive Chemicals
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrazoles, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis of pyrazole nucleus .
- Results : Pyrazoles have found applications in several fields of science due to their wide range of biological activities .
Synthesis of Isoxazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Ethyl pyrazole-4-carboxylate, a similar compound, is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
- Methods of Application : The exact methods of application are not specified, but it typically involves organic synthesis techniques .
- Results : The result is the production of isoxazole derivatives, which have various applications in medicinal chemistry .
Use as a Standard in GC-MS Analysis
- Scientific Field : Analytical Chemistry
- Summary of Application : Ethyl 3-amino-1-phenylpyrazole-4-carboxylate can potentially be used as an internal standard for the GC-MS determination of etomidate .
- Methods of Application : This compound can be used in a GC-MS setup to accurately measure the concentration of etomidate in mouse brain tissue .
- Results : This application allows for the accurate measurement of etomidate in mouse brain tissue .
Use in the Synthesis of Isoxazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Ethyl pyrazole-4-carboxylate, a similar compound, is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
- Methods of Application : The exact methods of application are not specified, but it typically involves organic synthesis techniques .
- Results : The result is the production of isoxazole derivatives, which have various applications in medicinal chemistry .
Safety And Hazards
Orientations Futures
The future directions for Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Propriétés
IUPAC Name |
ethyl 3-amino-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATKLRBOWCFWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561947 | |
| Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
16078-63-0 | |
| Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)







